2'-Fluorothymidine

Description

The exact mass of the compound 2'-Fluoro-2'-deoxythymidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Fluorothymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Fluorothymidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

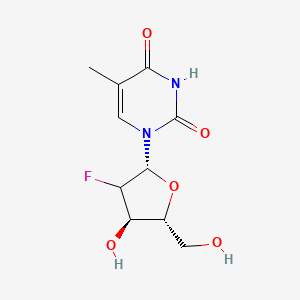

IUPAC Name |

1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-RLKNHCSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-deoxy-2'-fluorothymidine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-Fluorothymidine

Abstract

2'-Deoxy-2'-fluorothymidine (FT) is a synthetic thymidine analogue characterized by the substitution of a hydrogen atom with fluorine at the 2' position of the deoxyribose sugar. This seemingly minor modification imparts significant biological properties, positioning FT and its derivatives as subjects of interest in antiviral therapy, oncology, and diagnostic imaging. The fluorine atom, acting as a bioisostere of the hydroxyl group, profoundly alters the nucleoside's interaction with key cellular enzymes involved in DNA synthesis. This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 2'-deoxy-2'-fluorothymidine, from its cellular uptake and metabolic activation to its ultimate fate and functional consequences following interaction with DNA polymerases. We will dissect the experimental methodologies used to elucidate this pathway and discuss the structural nuances that differentiate its activity from related compounds.

Introduction: The Significance of the 2'-Fluoro Substitution

Nucleoside analogues represent a cornerstone of modern chemotherapy, targeting the fundamental process of DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells or virus-infected cells. The therapeutic efficacy of these molecules hinges on their ability to be recognized and metabolized by cellular machinery while possessing a structural modification that ultimately disrupts the replication process.

2'-Deoxy-2'-fluorothymidine belongs to this class of compounds. The introduction of a highly electronegative fluorine atom at the 2'-position of the sugar ring has several critical consequences:

-

Altered Sugar Pucker: The 2'-fluoro modification tends to lock the furanose ring into a C3'-endo (North) conformation, which mimics the geometry of RNA rather than the typical C2'-endo (South) conformation of DNA.[1] This conformational preference is a pivotal factor in its recognition by various enzymes.[1]

-

Enzymatic Recognition: As a thymidine analogue, FT is a candidate for metabolism through the nucleoside salvage pathway, a critical route for DNA precursor synthesis.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule resistant to enzymatic cleavage that might otherwise degrade it.

This guide will systematically deconstruct the journey of FT from an extracellular agent to an intracellular effector of DNA synthesis.

Cellular Uptake and Transport

The first barrier a nucleoside analogue must overcome is the cell membrane. Being polar molecules, nucleosides like FT cannot freely diffuse into the cytoplasm. Their entry is mediated by specialized membrane proteins known as nucleoside transporters (NTs).

Studies have shown that FT interacts with both major families of NTs:

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. FT exhibits a weaker affinity for hENT1 and hENT2 compared to the natural nucleoside, thymidine.[2][3]

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent co-transporters that actively move nucleosides into the cell against a concentration gradient. In contrast to hENTs, several hCNT family members (hCNT1, hCNT2, hCNT3) display a significantly higher affinity for FT than for thymidine.[2][3]

Insight for Drug Development: The differential affinity for various transporters is a critical parameter in drug design. A high affinity for hCNTs, which are often overexpressed in certain cancer types, could lead to selective accumulation of the drug in target tissues, enhancing efficacy while potentially reducing systemic toxicity.

Metabolic Activation: The Crucial Phosphorylation Cascade

Once inside the cell, FT, like all nucleoside analogues, is a prodrug. It must be converted into its active triphosphate form to exert its biological effect. This is a sequential process catalyzed by a series of cellular kinases.

-

Monophosphorylation: The rate-limiting step is the initial phosphorylation to 2'-deoxy-2'-fluorothymidine monophosphate (FT-MP). This reaction is catalyzed by thymidine kinase (TK). The activity of FT is highly dependent on the specific isoform of TK present:

-

Cytosolic Thymidine Kinase (TK1): This enzyme's expression is tightly regulated by the cell cycle, peaking during the S-phase. FT is a substrate for TK1, being phosphorylated at a rate of approximately 39% relative to natural thymidine.[2][3] This linkage to TK1 activity is the basis for using radiolabeled FT derivatives in PET imaging to visualize cellular proliferation.[4][5]

-

Mitochondrial Thymidine Kinase (TK2): TK2 is constitutively expressed and is involved in mitochondrial DNA maintenance. FT is also a substrate for TK2, with a phosphorylation rate of about 58% relative to thymidine.[2][3]

-

Viral Thymidine Kinases: Critically, FT is a highly selective and efficient substrate for the thymidine kinase expressed by certain viruses, such as Herpes Simplex Virus (HSV-TK).[6] This differential phosphorylation forms the basis of its potential as an antiviral agent and its use as a PET reporter probe for imaging HSV-TK transgene expression in gene therapy models.[6][7]

-

-

Di- and Triphosphorylation: Following the initial step, FT-MP is further phosphorylated to the diphosphate (FT-DP) and finally the active triphosphate (FT-TP) by thymidylate kinase (TMPK) and nucleoside diphosphate kinase (NDPK), respectively. These subsequent steps are generally efficient and not rate-limiting.

The entire activation pathway is a clear example of "lethal synthesis," where the cell's own metabolic machinery is co-opted to produce a cytotoxic agent.

Visualizing the Activation Pathway

Caption: Metabolic activation cascade of 2'-deoxy-2'-fluorothymidine.

Molecular Mechanism of Action: Inhibition of DNA Synthesis

The active metabolite, FT-TP, competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesizing DNA strands by DNA polymerases.

The consequence of this incorporation is the profound disruption of DNA synthesis. While some 2'-fluoro-modified nucleosides act as obligate chain terminators, the mechanism for FT is more nuanced. In vitro studies with 2'-F-nucleoside triphosphates have shown that they are not necessarily obligate chain terminators.[8] Instead, once incorporated, the 2'-fluoro-modified nucleotide becomes a poor substrate for the addition of the next nucleotide.[9] This leads to a functional, if not absolute, termination of DNA chain elongation.

This inhibitory effect stems from two primary factors:

-

Stereochemical Hindrance: The presence of the electronegative fluorine atom at the 2' position alters the sugar pucker and the overall geometry of the DNA backbone at the site of incorporation. This distorted conformation can prevent the DNA polymerase from properly binding and catalyzing the addition of the subsequent nucleotide.

-

Resistance to Excision: The modified nucleotide, once incorporated, can be resistant to removal by the 3'→5' exonuclease (proofreading) activity of DNA polymerases.[9] This makes the disruption of DNA synthesis a more permanent event.

The incorporation of FT into DNA is therefore the key molecular event responsible for its cytotoxic and antiviral effects.[9]

Visualizing DNA Chain Termination

Caption: Incorporation of FT-TP by DNA polymerase inhibits further chain elongation.

Experimental Protocols for Mechanistic Elucidation

The mechanism described above has been pieced together through a series of key experiments. Understanding these protocols is essential for researchers in the field.

Protocol 1: Thymidine Kinase (TK) Activity Assay

-

Objective: To determine if FT is a substrate for a specific kinase (e.g., TK1, TK2, HSV-TK) and to quantify its phosphorylation efficiency relative to thymidine.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant kinase, the substrate (FT or thymidine), and ATP radiolabeled at the gamma phosphate position ([γ-³²P]ATP) in an appropriate buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period, allowing the kinase to transfer the radiolabeled phosphate to the substrate.

-

Quenching: The reaction is stopped, typically by adding cold EDTA or by heat inactivation.

-

Separation: The reaction products (radiolabeled FT-MP or TMP) are separated from the unreacted [γ-³²P]ATP. This is commonly achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the monophosphate product spot/peak is measured using a phosphorimager or scintillation counter. This quantity is directly proportional to the kinase activity.

-

-

Causality & Validation: By comparing the rate of FT-MP formation to that of thymidine monophosphate (TMP) under identical conditions, the relative substrate efficiency can be calculated.[2][3] A negative control lacking the enzyme validates that the phosphorylation is enzyme-dependent.

Protocol 2: DNA Polymerase Chain Elongation Assay

-

Objective: To assess whether the incorporation of FT-TP into a DNA strand inhibits further elongation by DNA polymerase.

-

Methodology:

-

Template-Primer Design: A short, single-stranded DNA primer is radiolabeled (e.g., with ³²P at the 5' end) and annealed to a longer, single-stranded DNA template.

-

Reaction Setup: The template-primer hybrid is incubated with a purified DNA polymerase and a mixture of all four natural dNTPs (dATP, dCTP, dGTP, dTTP) or a mixture where dTTP is replaced by FT-TP.

-

Incubation: The reaction proceeds at 37°C, allowing the polymerase to extend the primer.

-

Analysis: The reaction is stopped, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to an autoradiography film or phosphorimager screen.

-

-

Causality & Validation: In the control lane (with dTTP), a distribution of fully extended DNA products will be visible. In the experimental lane (with FT-TP), the appearance of shorter DNA fragments, indicating premature termination of synthesis, provides direct evidence of chain elongation inhibition.[8][9] Comparing product lengths confirms the inhibitory effect.

Sources

- 1. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry and biology of 2'-Fluoro-2'-deoxythymidine (FT), a putative highly selective substrate for thymidine kinase type 2 (TK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Radiosynthesis of 2'-deoxy-2'-[18F]fluorothymidine ([18F]FT), a P...: Ingenta Connect [ingentaconnect.com]

- 8. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: [18F]FLT vs. [18F]FDG PET Imaging

Executive Summary

This guide provides a rigorous technical comparison between 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) and 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) . While [18F]FDG remains the clinical gold standard for oncologic PET due to its high sensitivity, its specificity is compromised by uptake in inflammatory tissues and high physiological background in the brain and heart. [18F]FLT, a proliferation marker, offers a mechanistic alternative by targeting the DNA synthesis salvage pathway.

This document details the biochemical mechanisms, kinetic modeling differences, and validated experimental protocols required to deploy these tracers in translational research and drug development.

Part 1: Mechanistic Foundations

The utility of these tracers diverges at the cellular uptake and retention level. Understanding this causality is essential for interpreting signal intensity and spatial distribution.

[18F]FDG: The Warburg Effect

[18F]FDG exploits the Warburg effect , where malignant cells exhibit upregulated glycolysis even in aerobic conditions.

-

Transport: Facilitated by Glucose Transporters (GLUT1/GLUT3), which are overexpressed in many cancers.

-

Trapping: Hexokinase (HK2) phosphorylates [18F]FDG to [18F]FDG-6-Phosphate. Unlike glucose-6-phosphate, the fluorinated analog is not a substrate for downstream glycolysis (G-6-P isomerase) or the pentose phosphate pathway. It becomes metabolically trapped.[1]

[18F]FLT: The Salvage Pathway

[18F]FLT is an analog of thymidine used to image cellular proliferation.

-

Transport: Enters via Equilibrative Nucleoside Transporters (ENT1/ENT2).

-

Trapping: It is a substrate for Thymidine Kinase 1 (TK1) , a cytosolic enzyme expressed almost exclusively during the S-phase of the cell cycle. TK1 phosphorylates it to [18F]FLT-Monophosphate ([18F]FLT-MP).

-

Critical Distinction: unlike endogenous thymidine, [18F]FLT-MP is not significantly incorporated into DNA (it acts as a chain terminator). The PET signal represents the trapped intracellular pool of [18F]FLT-MP, which linearly correlates with TK1 activity and Ki-67 expression.

Pathway Visualization

Figure 1: Comparative intracellular trapping mechanisms. Note that FDG reflects glucose metabolic demand, while FLT reflects TK1 enzymatic activity associated with the S-phase.[2]

Part 2: Pharmacokinetics & Biodistribution[3]

A major source of experimental error in PET studies is the misinterpretation of physiological background uptake as pathology. The biodistribution profiles of these two tracers are nearly inverse in key organs.

Quantitative Biodistribution Comparison

The following table summarizes Standardized Uptake Values (SUV) in normal tissue, derived from comparative human biodistribution studies.

| Tissue / Organ | [18F]FDG Uptake | [18F]FLT Uptake | Mechanistic Cause |

| Brain (Cortex) | High (SUV ~8-12) | Low (SUV < 0.5) | Brain relies on glucose; FLT does not cross intact BBB efficiently. |

| Myocardium | Variable/High | Low | Heart uses fatty acids/glucose; Cardiomyocytes are non-proliferating. |

| Liver | Moderate | High (SUV ~5-7) | FLT undergoes hepatic glucuronidation (metabolism). |

| Bone Marrow | Low/Mild | High (SUV ~7-10) | Marrow is highly proliferative (hematopoiesis). Limit for bone mets. |

| Inflammation | High | Low/Negligible | Macrophages are hyper-metabolic but have low proliferation rates. |

| Excretion | Renal (Urinary) | Renal (Urinary) | Both require hydration to minimize bladder dose. |

The "Self-Validating" QC Check

-

FDG Scan Validation: If the brain is not "hot," the injection failed or the tracer was not FDG.

-

FLT Scan Validation: If the vertebral column (marrow) and liver are not "hot," the injection failed. A "cold" spine in an FLT scan invalidates the study.

Part 3: Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these standardized protocols.

Pre-Clinical/Clinical Imaging Workflow

A. [18F]FDG Protocol (Metabolic)

-

Preparation:

-

Fasting: Strict fasting for 4–6 hours is mandatory. Insulin competes with FDG for transport.

-

Glucose Check: Blood glucose must be < 200 mg/dL (optimally < 150 mg/dL).

-

-

Injection:

-

Uptake Phase:

-

Duration: 60 minutes ± 5 min.

-

Condition: Patient/Animal must remain warm and motionless . Muscle activity causes skeletal muscle uptake.

-

-

Acquisition:

-

Emission scan: 2–5 min per bed position.

-

B. [18F]FLT Protocol (Proliferative)

-

Preparation:

-

Fasting: Not strictly required, but recommended (4 hours) to standardize hepatic blood flow.

-

No Glucose Check Needed: Thymidine levels are not influenced by acute dietary sugar.

-

-

Injection:

-

Uptake Phase:

-

Duration: 60 minutes (Standard).[6] Note: FLT kinetics reach equilibrium faster than FDG in some tumors, but 60 min is the harmonized standard.

-

-

Acquisition:

-

Emission scan: 3–5 min per bed position (FLT counts are generally lower than FDG; longer scan times improve SNR).

-

Part 4: Data Analysis & Kinetic Modeling[4][7]

Simple SUV metrics often suffice for clinical reads, but drug development requires kinetic modeling to separate delivery (

Kinetic Constants

Both tracers are modeled using a 2-Tissue Compartment Model (2TCM) .[7]

- (mL/cc/min): Delivery of tracer from plasma to tissue.[8] Dependent on blood flow.

- (1/min): Efflux back to plasma.

- (1/min): The critical parameter.

- (1/min): Dephosphorylation.[15]

Patlak Graphical Analysis

For irreversible tracers (where

-

Guidance: Use Patlak for FLT to quantify the proliferation rate ("Flux") when comparing drug effects. A drop in

of FLT is a more specific indicator of cytostasis than a drop in SUVmax.

Part 5: Comparative Applications in Oncology

When to choose which tracer?

Scenario A: Brain Tumors (Gliomas)

-

Reasoning: The normal brain cortex consumes massive amounts of glucose, creating a "hot" background that masks tumors in FDG PET. FLT does not cross the healthy Blood-Brain Barrier (BBB) but does cross the disrupted BBB in high-grade gliomas.

-

Result: High Tumor-to-Background Ratio (TBR) for FLT; poor for FDG.

Scenario B: Differentiating Tumor vs. Inflammation

-

Reasoning: Inflammatory cells (neutrophils/macrophages) have high glycolytic activity (FDG avid) but low mitotic activity (FLT cold).

-

Application: Post-radiation necrosis vs. recurrence.[3][13] FDG will light up both; FLT favors recurrence.

Scenario C: Early Response to Cytostatic Drugs

-

Reasoning: Drugs like CDK4/6 inhibitors arrest the cell cycle (stopping proliferation) before the cell dies or the tumor shrinks. FLT signal drops within 24–48 hours.[12] FDG signal (metabolism) may persist ("flare") or decline slowly.

References

-

Buck, A. K., et al. (2003). "3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for noninvasive assessment of proliferation in pulmonary nodules." Cancer Research. Link

-

Shields, A. F., et al. (1998). "Imaging proliferation in vivo with [F-18]FLT and positron emission tomography." Nature Medicine. Link

-

Vesselle, H., et al. (2002). "In vivo validation of 3'deoxy-3'-[(18)F]fluorothymidine ([(18)F]FLT) as a proliferation imaging tracer in humans: correlation with Ki-67 immunohistochemistry." Journal of Nuclear Medicine. Link

-

van Waarde, A., et al. (2004). "Selectivity of 18F-FLT and 18F-FDG for differentiating tumor from inflammation in a rodent model." Journal of Nuclear Medicine. Link

-

Muzi, M., et al. (2005). "Kinetic modeling of 3'-deoxy-3'-fluorothymidine in somatic tumors: mathematical studies." Journal of Nuclear Medicine. Link

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selectivity of 18F-FLT and 18F-FDG for differentiating tumor from inflammation in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Comparison of 18F-FDG, 18F-FET and 18F-FLT for differentiation between tumor and inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 18F-FLT and 18F-FDOPA PET Kinetics in Recurrent Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dynamic 18F-FDG-PET kinetic parameters for epileptogenic zone localization in drug-resistant epilepsy [frontiersin.org]

- 9. Comparison of 18F-FLT PET and 18F-FDG PET in Esophageal Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Selectivity of 18F-FLT and 18F-FDG for Differentiating Tumor from Inflammation in a Rodent Model | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18F-FLT and 18F-FDG PET-CT imaging in the evaluation of early therapeutic effects of chemotherapy on Walker 256 tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of F-18 Fluorodeoxyglucose and F-18 Fluorothymidine Positron Emission Tomography in Differentiating Radiation Necrosis from Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Modeling of 3′-Deoxy-3′-18F-Fluorothymidine for Quantitative Cell Proliferation Imaging in Subcutaneous Tumor Models in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymidine Kinase 1 (TK1) Phosphorylation of 3'-Deoxy-3'-Fluorothymidine (FLT): Mechanistic Enzymology and Diagnostic Applications

[1][2][3][4]

Executive Summary

This technical guide details the biochemical interaction between Thymidine Kinase 1 (TK1) and the thymidine analog 3'-deoxy-3'-fluorothymidine (FLT) .[1][2][3][4][5] Unlike glucose metabolism markers (e.g., FDG), FLT retention is a direct stoichiometric index of the DNA salvage pathway activity, specifically during the S-phase of the cell cycle. This document provides researchers with the mechanistic grounding, kinetic data, and validated protocols necessary to utilize FLT as a robust proliferation biomarker in oncology and drug development.

Part 1: Mechanistic Enzymology

The "Trapping" Mechanism

The utility of FLT relies on a "metabolic trapping" mechanism. FLT mimics thymidine (Thd) and is transported into the cell via Equilibrative Nucleoside Transporter 1 (ENT1) .[5] Once cytosolic, it encounters TK1.[6]

-

The Reaction: TK1 transfers a gamma-phosphate from ATP to the 5'-hydroxyl group of FLT.

-

The Trap: Unlike Thymidine-Monophosphate (dTMP), FLT-Monophosphate (FLT-MP) is a poor substrate for downstream enzymes like Thymidylate Kinase (TMPK). Furthermore, the fluorine substitution at the 3' position prevents the formation of the phosphodiester bond required for DNA elongation. Consequently, FLT-MP accumulates intracellularly, unable to exit the cell due to its negative charge, and unable to proceed significantly into DNA synthesis.[5]

Pathway Visualization

The following diagram illustrates the divergence between the endogenous Thymidine pathway and the FLT trapping mechanism.

Figure 1: The FLT Salvage Pathway.[7] Note that FLT is resistant to degradation by Thymidine Phosphorylase and is trapped as the monophosphate (FLT-MP).

Part 2: Kinetic Characterization & Biological Regulation

Enzyme Kinetics: FLT vs. Thymidine

Understanding the affinity of TK1 for FLT is critical for experimental design. While FLT is a substrate, it has a lower affinity compared to the endogenous ligand.

| Parameter | Thymidine (Endogenous) | FLT (Analog) | Implications |

| ~0.5 µM | ~4.8 ± 0.3 µM | Higher concentrations of FLT are needed to saturate TK1; endogenous thymidine acts as a competitive inhibitor. | |

| Reference Standard (100%) | ~25-30% of Thd | The rate of phosphorylation is slower for FLT, but sufficient for PET imaging accumulation. | |

| Degradation | Rapid (Thymidine Phosphorylase) | Resistant | FLT is stable in vivo, unlike Thymidine which is rapidly catabolized. |

| Cell Cycle Specificity | S-Phase | S-Phase | FLT uptake correlates strictly with proliferation (DNA synthesis phase). |

Data Sources: [1], [2]

S-Phase Regulation

TK1 expression is tightly regulated. It is low in G0/G1, rises dramatically (up to 20-fold) at the G1/S transition, and is degraded via the ubiquitin-proteasome pathway (APC/C-Cdh1 complex) during G2/M [3].

-

Experimental Consequence: When assaying drug effects, a G1 arrest (e.g., Palbociclib) will drastically reduce FLT signal, whereas a G2 arrest (e.g., Paclitaxel) may result in maintained or slightly elevated signal due to lack of degradation, potentially decoupling signal from proliferation [4].

Part 3: Validated Experimental Protocols

Protocol A: In Vitro TK1 Activity Assay (Radiometric)

This protocol measures the catalytic activity of TK1 in cell lysates using [18F]FLT or [3H]FLT.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM DTT, 5 mM NaF, 0.5% NP-40, Protease Inhibitor Cocktail.

-

Reaction Mix: 50 mM Tris-HCl, 5 mM ATP, 5 mM MgCl2, 10 µM unlabeled FLT (carrier).

-

Tracer: [18F]FLT (approx. 1-5 µCi per reaction).

-

Separation: DEAE-81 Ion Exchange Paper or PEI-Cellulose TLC plates.

Step-by-Step Methodology:

-

Cell Lysis: Harvest

cells. Wash with PBS. Resuspend in 100 µL Lysis Buffer. Incubate on ice for 15 min. Centrifuge at 14,000 x g for 10 min to clear debris. Collect supernatant. -

Protein Quantification: Normalize lysates to total protein concentration (BCA Assay).

-

Reaction Initiation: Mix 20 µL lysate with 30 µL Reaction Mix containing the tracer.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Spot 5 µL of the reaction mixture onto DEAE-81 paper.

-

Washing (Critical Step): Wash the DEAE paper 3x with 20 mM Ammonium Formate or 99% Ethanol.

-

Quantification: Count the filter paper in a gamma counter (for 18F) or liquid scintillation counter (for 3H).

-

Calculation:

Protocol B: Cellular Uptake Assay

Validates the transport and retention in intact cells.

-

Seed cells in 6-well plates (

cells/well). Allow 24h attachment. -

Add [18F]FLT (1 µCi/mL) to culture media.

-

Incubate for 60 min at 37°C.

-

Stop: Aspirate media. Wash 3x with ice-cold PBS (stops transport).

-

Lysis: Add 500 µL 1N NaOH.

-

Count: Transfer lysate to tubes and count. Normalize to cell number.

Workflow Visualization

Figure 2: Step-by-step workflow for the In Vitro TK1 Activity Assay.

Part 4: Data Interpretation & Pitfalls

FLT vs. FDG: Selecting the Right Biomarker

Researchers often choose between FLT and FDG. The choice depends on whether the goal is to measure metabolism or pure proliferation.

| Feature | [18F]FDG | [18F]FLT |

| Target | Glucose Metabolism (Hexokinase) | DNA Synthesis Salvage (TK1) |

| Sensitivity | High (detects slow-growing tumors) | Moderate (requires active S-phase) |

| Specificity | Low (accumulates in inflammation) | High (no uptake in inflammation) |

| Background | High in Brain/Heart | High in Liver/Marrow (proliferative tissues) |

| Primary Use | Staging, Detection | Monitoring Cytostatic Therapy Response |

Critical Experimental Variables

-

Endogenous Thymidine Competition: High levels of endogenous thymidine in plasma (or culture media) will outcompete FLT for TK1 binding due to the affinity difference (

0.5 vs 4.8 µM). Recommendation: Use dialyzed serum in culture or measure plasma thymidine levels in vivo [5]. -

ATP Dependence: TK1 is an ATP-dependent kinase. Depletion of cellular ATP (e.g., metabolic poisons) will artificially lower FLT retention even if TK1 protein levels are high.

References

-

Barthel, H., et al. (2005). "3'-deoxy-3'-[18F]fluorothymidine as a new marker for monitoring tumor response to chemotherapy." Cancer Research.[8]

-

Mankoff, D. A., et al. (2003). "Blood flow and metabolism in locally advanced breast cancer: relationship to response to therapy." Journal of Nuclear Medicine.

-

Ke, P. Y., & Chang, Z. F. (2004). "Mitotic degradation of human thymidine kinase 1 is dependent on the anaphase-promoting complex/cyclosome-CDH1-mediated pathway." Molecular and Cellular Biology.

-

McKinley, E. T., et al. (2013). "Limits of [18F]-FLT PET as a biomarker of proliferation in oncology." PLoS One.

-

Shields, A. F., et al. (1998). "Imaging proliferation in vivo with [F-18]FLT and PET." Nature Medicine.[6]

Sources

- 1. Phosphorylation status of thymidine kinase 1 following antiproliferative drug treatment mediates 3'-deoxy-3'-[18F]-fluorothymidine cellular retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention | PLOS One [journals.plos.org]

- 5. TPC - Analysis of [F-18]FLT [turkupetcentre.net]

- 6. snmmi.org [snmmi.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A comparison of FLT to FDG PET/CT in the early assessment of chemotherapy response in stages IB–IIIA resectable NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

3'-Deoxy-3'-[18F]Fluorothymidine (FLT) Cellular Uptake and the Thymidine Salvage Pathway: A Technical Guide for Biomarker Development

Executive Summary

In the landscape of oncology drug development, non-invasive pharmacodynamic biomarkers are critical for confirming target engagement and predicting therapeutic efficacy. 3'-Deoxy-3'-[18F]fluorothymidine (FLT) has emerged as a premier positron emission tomography (PET) radiotracer for imaging cellular proliferation. Unlike [18F]FDG, which measures glucose metabolism and is often confounded by inflammation, FLT specifically interrogates the thymidine salvage pathway .

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic foundations of FLT cellular uptake, the kinetics of nucleoside transporters, and the phenomenon of the therapeutic "flare." Furthermore, this guide provides a self-validating, step-by-step in vitro protocol for quantifying FLT uptake, ensuring robust data generation for preclinical and clinical research.

Mechanistic Foundations of FLT Accumulation

To utilize FLT effectively, one must understand the dichotomy of DNA synthesis. Cells acquire thymidine via two distinct routes: the de novo synthesis pathway (converting dUMP to TMP via thymidylate synthase) and the salvage pathway (recycling extracellular thymidine). FLT PET serves as a direct surrogate of salvage pathway utilization 1.

Transporter-Mediated Cellular Entry

FLT is a structural analog of thymidine. It cannot passively diffuse across the lipophilic cell membrane at biologically relevant rates. Instead, its uptake is facilitated by specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1) 2.

Intracellular Trapping via Thymidine Kinase 1 (TK1)

Once inside the cytosol, FLT is monophosphorylated by the enzyme thymidine kinase 1 (TK1) into FLT-monophosphate (FLT-MP). Because FLT lacks a 3'-hydroxyl group, it cannot be further incorporated into DNA chain elongation. However, the addition of the highly polar phosphate group renders FLT-MP membrane-impermeable, causing it to become irreversibly trapped within the cell [[1]](). TK1 activity is tightly regulated, peaking during the late G1 and S phases of the cell cycle, making FLT trapping a highly specific distal biomarker of active cellular proliferation 3.

Fig 1. FLT cellular uptake via hENT1 and intracellular trapping by TK1 phosphorylation.

Quantitative Kinetics of FLT Transport

While hENT1 is the dominant transporter in most proliferating cancer cells, FLT is a substrate for multiple equilibrative (ENT) and concentrative (CNT) nucleoside transporters. Understanding the specific transport kinetics is vital when working with heterogeneous tumor models. Data derived from recombinant Xenopus laevis oocyte models demonstrate distinct uptake rates across the transporter family [[4]]().

Table 1: Nucleoside Transporter Kinetics for [3H]FLT (20 mM)

| Transporter | [3H]FLT Uptake Rate (pmol/oocyte/30 min) | Relative Affinity for FLT |

| hCNT1 | 48 ± 8 | Highest |

| hCNT3 | 32 ± 5 | High |

| hENT2 | 12 ± 1 | Moderate |

| hENT1 | 11 ± 0.8 | Moderate |

| hCNT2 | 2.0 ± 0.2 | Lowest |

Note: Despite higher absolute transport rates by CNTs in recombinant models, hENT1 remains the biologically dominant mechanism of FLT entry in human solid tumors due to its ubiquitous cell-surface expression during the S-phase.

Pharmacodynamics: The FLT "Flare" Phenomenon

A critical nuance in FLT imaging is the paradoxical "flare" phenomenon observed following treatment with thymidylate synthase (TS) inhibitors (e.g., pemetrexed, 5-fluorouracil).

When TS is inhibited, the de novo synthesis of thymidine is abruptly halted. To survive the depletion of nucleotide pools, the tumor cell initiates a rapid, compensatory upregulation of the salvage pathway 5. This results in two immediate biochemical events:

-

ENT1 Mobilization: ENT1 is rapidly mobilized from peri-nuclear compartments to the cell surface 6.

-

TK1 Upregulation: TK1 catalytic activity spikes to maximize the phosphorylation of any available extracellular thymidine 7.

Consequently, an FLT-PET scan performed 2 to 4 hours post-treatment will show a massive increase in tracer uptake. Rather than indicating tumor progression, this "flare" is a highly reliable, early indicator of successful TS target engagement.

Fig 2. Mechanism of TS-inhibitor induced FLT flare via salvage pathway activation.

Experimental Methodology: In Vitro FLT Uptake Assay

To investigate salvage pathway dynamics or validate a novel therapeutic's effect on cellular proliferation, a robust in vitro[3H]-FLT (or [3H]-Thymidine) uptake assay is required. The following protocol is designed as a self-validating system, incorporating strict causality for every experimental choice.

Objective

Quantify thymidine salvage pathway activity following pharmacological intervention, ensuring signal specificity to hENT1/TK1 mechanics.

Step-by-Step Protocol

Step 1: Cell Seeding & Synchronization

-

Action: Seed human cancer cells (e.g., H460 NSCLC) at

cells/well in 6-well plates. Incubate for 24 hours at 37°C in 5% CO₂ 7. -

Causality: High seeding density ensures sufficient protein yield for downstream normalization. The 24-hour incubation allows cells to re-enter the exponential growth phase, maximizing baseline TK1 expression (which is strictly S-phase dependent).

Step 2: Pharmacological Intervention

-

Action: Treat cells with the therapeutic agent (e.g., pemetrexed) for exactly 2 hours to observe the flare, or 24-48 hours to observe anti-proliferative arrest.

-

Causality: ENT1 membrane mobilization and compensatory TK1 activity peak acutely at 2 hours post-TS inhibition 6. Extended exposure (48h) triggers cell cycle arrest, shifting the readout from a pharmacodynamic flare to a measure of cytotoxicity.

Step 3: Transporter Specificity Control (Self-Validation)

-

Action: In parallel control wells, add 1 µM NBMPR (Nitrobenzylthioinosine) 15 minutes prior to radiotracer addition.

-

Causality: NBMPR is a highly specific, potent inhibitor of hENT1. Abolition of the FLT signal in these wells proves that the observed uptake is actively transporter-mediated rather than an artifact of non-specific membrane permeabilization caused by drug toxicity.

Step 4: Radiotracer Incubation

-

Action: Add 1 µCi/mL of [3H]-FLT (or [3H]-Thymidine) to all wells and incubate for exactly 60 minutes at 37°C.

-

Causality: A 60-minute window provides an optimal signal-to-noise ratio. It allows sufficient time for TK1-mediated phosphorylation and intracellular trapping to occur without the system reaching isotopic equilibrium, which would obscure kinetic differences between treatment groups.

Step 5: Efflux Arrest & Washing

-

Action: Rapidly aspirate media and wash the cells three times with ice-cold PBS.

-

Causality: Ice-cold buffer instantly halts membrane fluidity and arrests transporter kinetics. This prevents the efflux of unbound intracellular [3H]-FLT during the washing steps, preserving the integrity of the trapped signal.

Step 6: Lysis & Quantification

-

Action: Lyse cells using 0.1 N NaOH or Triton X-100. Mix the lysate with scintillation fluid and measure radioactivity via Liquid Scintillation Counting (LSC). Normalize the resulting Counts Per Minute (CPM) to total protein concentration (via BCA assay).

-

Causality: Normalizing to total protein mathematically corrects for any minor variations in cell number between wells. This ensures the final readout strictly reflects biochemical pathway activity (TK1/ENT1 function per cell) rather than mere differences in cell density.

References

- Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One Source: PLOS One URL

- Early detection of pemetrexed-induced inhibition of thymidylate synthase in non-small cell lung cancer with FLT-PET imaging | Oncotarget Source: Oncotarget URL

- 18F-FLT PET, a Noninvasive Pharmacodynamic Biomarker of Tumor Cell Proliferation, Detected Differential Response to Various Cyclin-Dependent Kinase (CDK)

- Thymidine Metabolism as a Confounding Factor for 3′-Deoxy-3′- 18 F-Fluorothymidine Uptake After Therapy in a Colorectal Cancer Model | SNM Journals Source: Journal of Nuclear Medicine URL

- Nucleoside transporters in PET imaging of proliferating cancer cells using 3ꞌ-deoxy-3ꞌ-[ 18 F]fluoro-L-thymidine | Open MedScience Source: Open MedScience URL

- Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review | Theranostics Source: Theranostics URL

- Dexamethasone pretreatment impairs the thymidylate synthase inhibition mediated flare in thymidine salvage pathway activity in non-small cell lung cancer | PLOS One Source: PLOS One URL

Sources

- 1. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]

- 2. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. openmedscience.com [openmedscience.com]

- 5. Thymidine Metabolism as a Confounding Factor for 3′-Deoxy-3′-18F-Fluorothymidine Uptake After Therapy in a Colorectal Cancer Model | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Early detection of pemetrexed-induced inhibition of thymidylate synthase in non-small cell lung cancer with FLT-PET imaging | Oncotarget [oncotarget.com]

- 7. Dexamethasone pretreatment impairs the thymidylate synthase inhibition mediated flare in thymidine salvage pathway activity in non-small cell lung cancer | PLOS One [journals.plos.org]

Mechanistic Profiling of Alovudine: Reverse Transcriptase Inhibition and Pharmacodynamic Realities

Target Audience: Researchers, Virologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Biochemical Paradox of Alovudine

Alovudine (3'-fluoro-3'-deoxythymidine, FLT, or MIV-310) is a pyrimidine nucleoside reverse transcriptase inhibitor (NRTI) characterized by exceptional antiviral potency and a complex toxicity profile. Originally developed to combat HIV-1, FLT demonstrates robust efficacy against multidrug-resistant viral strains, including those harboring thymidine analog mutations (TAMs) [1]. However, its clinical trajectory was historically limited by dose-dependent hematological toxicity.

As a Senior Application Scientist, understanding FLT requires looking beyond its primary antiviral target. This guide dissects the structural rationale behind FLT's mechanism of action, the causality of its off-target mitochondrial toxicity, and the self-validating experimental frameworks required to accurately profile such nucleoside analogs in the laboratory.

Structural Rationale and Mechanism of Action

The pharmacological crux of Alovudine lies in its structural modification: the replacement of the 3'-hydroxyl (OH) group on the thymidine ribose ring with a highly electronegative fluorine atom.

The Phosphorylation Cascade

Like all NRTIs, FLT is a prodrug. Upon cellular entry, it must be sequentially phosphorylated by host cellular machinery to its active triphosphate form (FLT-TP). This is driven by Thymidine Kinase 1 (TK1), Thymidylate Kinase (TMPK), and Nucleoside Diphosphate Kinase (NDPK).

Obligate Chain Termination

Once activated, FLT-TP acts as a direct competitive inhibitor of endogenous deoxythymidine triphosphate (dTTP). HIV-1 Reverse Transcriptase (RT) incorporates FLT-TP into the nascent viral DNA chain. Because FLT-TP lacks the critical 3'-OH group necessary to form the next 5'-3' phosphodiester bond with incoming nucleotides, viral DNA synthesis is permanently halted—a process known as obligate chain termination [2]. Furthermore, the 3'-fluorine substitution alters the sugar pucker to a preferred conformation that enhances its binding affinity to the HIV-1 RT active site compared to other NRTIs like zidovudine (AZT).

Intracellular activation of Alovudine and its dual pathway of antiviral efficacy and toxicity.

The Polymerase Hypothesis: Causality of Toxicity

To evaluate NRTIs effectively, one must understand the causality behind their failure modes. FLT's dose-limiting hematological toxicity is explained by the "Polymerase

Host DNA Polymerase

Note on Repurposing: This specific mitochondrial toxicity is currently being leveraged in oncology. Because acute myeloid leukemia (AML) cells rely heavily on oxidative phosphorylation, FLT is being investigated as a targeted agent to selectively deplete AML mitochondrial DNA[4].

Quantitative Pharmacodynamics

The following table summarizes the comparative binding affinities and cellular efficacies of Alovudine, highlighting the narrow therapeutic index between viral inhibition and host mitochondrial toxicity.

| Compound State | Target System | Assay Type | Value Range ( | Biological Implication |

| Alovudine (FLT) | HIV-1 (Wild Type) | Cell-based EC | 0.001 - 0.007 | Extreme antiviral potency. |

| Alovudine (FLT) | HIV-1 (NRTI-Resistant) | Cell-based EC | 0.0014 - 0.016 | Retains efficacy against mutated strains. |

| FLT-TP | HIV-1 RT | Cell-free IC | ~0.01 - 0.05 | High affinity for viral polymerase. |

| FLT-TP | Human DNA Pol | Cell-free IC | ~0.02 - 0.06 | High off-target affinity driving toxicity. |

Self-Validating Experimental Methodologies

To accurately profile NRTIs like Alovudine, assays must be designed as self-validating systems. This means integrating internal controls that independently verify both the mechanism of action and the integrity of the reagents.

Protocol 1: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Causality of Design: We utilize a synthetic poly(rA)-oligo(dT) template-primer system because it specifically mimics the RNA-dependent DNA polymerase activity of RT. Trichloroacetic acid (TCA) precipitation is employed to ensure that only polymerized, high-molecular-weight DNA is quantified, effectively washing away unincorporated radiolabeled dNTPs.

Step-by-step workflow for the cell-free HIV-1 Reverse Transcriptase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Anneal poly(rA) template with oligo(dT)

primer in a 1:1 molar ratio in TRIS-HCl buffer (pH 8.0) containing MgCl -

Enzyme-Inhibitor Pre-incubation: Add purified HIV-1 RT (wild-type) to the reaction mix. Introduce serially diluted FLT-TP (0.0001

M to 1.0 -

Reaction Initiation: Add a mixture of unlabeled dTTP and [³H]-dTTP tracer. Incubate at 37°C for 30 minutes.

-

Quenching: Stop the reaction by adding ice-cold 10% TCA containing 20 mM sodium pyrophosphate to precipitate the nucleic acids.

-

Filtration and Washing: Harvest the precipitates onto GF/C glass microfiber filters using a vacuum manifold. Wash extensively with 5% TCA and 95% ethanol to remove free [³H]-dTTP.

-

Quantification: Dry the filters, add scintillation fluid, and quantify counts per minute (CPM) using a liquid scintillation counter. Calculate IC

via non-linear regression.

Protocol 2: Mitochondrial DNA (mtDNA) Depletion Assay (Toxicity Profiling)

Causality of Design: Because FLT-TP halts mitochondrial replication, overall cell viability assays (like MTT) are lagging indicators of toxicity. By directly measuring the ratio of mtDNA to nuclear DNA (nDNA) via multiplex qPCR, we can precisely quantify Pol

Step-by-Step Methodology:

-

Cell Culture & Dosing: Culture target cells (e.g., PBMCs or AML cell lines like OCI-AML2) and expose them to FLT ranging from 5 nM to 250 nM for 6 days[4].

-

DNA Extraction: Isolate total genomic DNA (containing both nuclear and mitochondrial fractions) using a silica-column based DNA extraction kit.

-

Multiplex qPCR Setup: Design TaqMan probes for a mitochondrial gene (e.g., ND1 or CytB) and a single-copy nuclear reference gene (e.g., RNase P or B2M).

-

Self-Validation Controls: Run a vehicle-only control (baseline ratio) and an Ethidium Bromide (EtBr) treated positive control (EtBr is a known potent inhibitor of mtDNA replication, validating the dynamic range of the assay).

-

Data Analysis: Calculate the relative mtDNA copy number using the

Ct method: Ratio =

References

-

New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Current Opinion in Pharmacology. URL: [Link]

-

Nucleotide Analogues as Inhibitors of SARS-CoV Polymerase. bioRxiv. URL:[Link]

-

Caenorhabditis elegans as a Model System for Studying Drug Induced Mitochondrial Toxicity. PLOS One. URL:[Link]

-

The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia. Haematologica. URL:[Link]

-

Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3′-fluorothymidine. Acta Biochimica Polonica (PubMed). URL:[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Caenorhabditis elegans as a Model System for Studying Drug Induced Mitochondrial Toxicity | PLOS One [journals.plos.org]

- 4. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Biological Half-Life and Pharmacokinetics of 2'-Fluorothymidine (2'-F-TdR) in Vivo

The following technical guide details the biological half-life, pharmacokinetics, and mechanistic behavior of 2'-fluorothymidine (2'-F-TdR) in vivo.

Technical Guide for Drug Development & Molecular Imaging

Executive Summary

2'-Deoxy-2'-fluorothymidine (2'-F-TdR) , often abbreviated as FT , is a nucleoside analog and bioisostere of thymidine.[1][2] Unlike its widely used regioisomer 3'-deoxy-3'-fluorothymidine ([18F]FLT) —which targets cytosolic Thymidine Kinase 1 (TK1) as a marker of cellular proliferation—2'-F-TdR is primarily a substrate for mitochondrial Thymidine Kinase 2 (TK2) .

The biological half-life of 2'-F-TdR is governed by a distinct pharmacokinetic profile:

-

Metabolic Stability: The substitution of fluorine at the 2'-position renders the N-glycosidic bond highly resistant to cleavage by Thymidine Phosphorylase (TP) . Unlike native thymidine, which has a plasma half-life of minutes due to rapid catabolism, 2'-F-TdR remains intact in circulation.

-

Renal Clearance: Due to its resistance to catabolism, the biological half-life is determined primarily by renal excretion rather than enzymatic degradation.

-

Intracellular Trapping: Long-term tissue retention is driven by TK2-mediated phosphorylation, effectively "trapping" the metabolite within mitochondria.

Molecular Mechanism & Pharmacologic Rationale[4]

To understand the half-life of 2'-F-TdR, one must distinguish its handling from native thymidine and 3'-FLT. The 2'-fluoro substitution provides a steric and electronic shield against the catabolic action of phosphorylases.

Structural Bioisosterism

-

Thymidine (TdR): Rapidly catabolized by Thymidine Phosphorylase (TP) to thymine and 2-deoxy-D-ribose-1-phosphate.

-

2'-F-TdR: The high electronegativity of the fluorine atom at the C-2' position destabilizes the oxocarbenium ion transition state required for phosphorylase activity. This results in negligible phosphorolytic cleavage in vivo.

Transport and Trapping Pathway

2'-F-TdR enters cells via Human Concentrative Nucleoside Transporters (hCNTs), showing higher affinity for hCNTs than Equilibrative Nucleoside Transporters (hENTs). Once intracellular, it is selectively phosphorylated by mitochondrial TK2.

Caption: Pharmacologic fate of 2'-F-TdR. Note the resistance to TP-mediated catabolism in plasma and selective phosphorylation by mitochondrial TK2.

Pharmacokinetics & Biological Half-Life Data[1][5]

The "biological half-life" of 2'-F-TdR must be analyzed as two distinct parameters: Plasma Elimination Half-Life (clearance) and Intracellular Retention Half-Life (trapping).

Comparative Pharmacokinetics (Human & Murine Models)

| Parameter | Thymidine (Native) | 3'-FLT (Proliferation Probe) | 2'-F-TdR (Mitochondrial Probe) |

| Primary Target | DNA Incorporation | TK1 (Cytosolic) | TK2 (Mitochondrial) |

| Catabolism (TP) | Rapid (Min) | Resistant | Highly Resistant |

| Plasma Half-Life | < 10 min | ~10–15 min (Renal Cl) | ~15–20 min (Renal Cl) |

| Bioavailability | Low (First-pass effect) | High | High |

| Excretion | Metabolites (CO2, β-AIB) | Intact (Urine) | Intact (Urine) |

In Vivo Stability and Clearance

Studies in murine models (BALB/c) utilizing [18F]-labeled analogs have demonstrated that 2'-F-TdR exhibits superior in vivo stability compared to native thymidine.

-

Catabolic Resistance: While thymidine is degraded within minutes, 2'-F-TdR shows >95% intact parent compound in plasma at 60 minutes post-injection.

-

Clearance Mechanism: Lacking metabolic degradation, the plasma clearance follows first-order kinetics driven by glomerular filtration. The terminal elimination half-life is typically 15–20 minutes in small animal models, scaling to human renal clearance rates.

Critical Insight: The "short" plasma half-life of 2'-F-TdR is not due to instability, but rather efficient renal clearance of the polar nucleoside. This is advantageous for imaging, as it lowers background noise while the phosphorylated metabolite is trapped in target tissues.

Experimental Methodologies for Half-Life Determination[1]

To validate the biological half-life of 2'-F-TdR in your own workflows, the following protocols are recommended.

HPLC Metabolite Analysis (Plasma Stability)

Objective: Differentiate between intact 2'-F-TdR and catabolites (if any).

-

Sampling: Collect whole blood at t = 2, 5, 10, 30, and 60 min post-injection.

-

Preparation: Centrifuge (4°C, 3000g, 5 min) to separate plasma.

-

Protein Precipitation: Add acetonitrile (1:1 v/v) to plasma; vortex and centrifuge.

-

Analysis: Inject supernatant into Reverse-Phase HPLC (C18 column).

-

Mobile Phase: 10% Methanol / 90% Water.

-

Detection: UV (267 nm) or Radiometric (if using 18F-FT).

-

-

Calculation: Plot % Intact Parent vs. Time.

Dynamic PET Modeling (Tissue Half-Life)

Objective: Quantify the rate of trapping (

-

Scan Protocol: 0–60 min dynamic acquisition.[3]

-

Kinetic Model: 2-Tissue Compartment Model (2TCM).

- : Transport in/out of cell.

- : Phosphorylation by TK2 (Trapping).

- : Dephosphorylation (usually negligible for 2'-F-TdR).

-

Output: The "biological half-life" in tissue is effectively infinite within the scan window if

.

Clinical & Research Implications

Dosimetry and Scan Timing

Because 2'-F-TdR is cleared renally without significant catabolism, the urinary bladder is the critical organ for radiation dosimetry (if using [18F]FT).

-

Hydration: Pre-hydration is essential to accelerate voiding and reduce bladder wall dose.

-

Scan Window: Optimal imaging is typically 45–60 minutes post-injection . This allows sufficient plasma clearance (low background) while maximizing mitochondrial trapping.

Differentiation from FMAU

Researchers often confuse 2'-F-TdR with FMAU (2'-fluoro-5-methyl-arabinofuranosyluracil). While both are TK2 substrates:

-

FMAU: Incorporates into DNA (chain terminator).

-

2'-F-TdR: Primarily trapped as the monophosphate (2'-F-TMP) in the mitochondria without significant DNA incorporation in non-dividing cells.

References

-

Biochemistry and Biology of 2'-Fluoro-2'-deoxythymidine (FT), a Putative Highly Selective Substrate for Thymidine Kinase Type 2 (TK2). Current Radiopharmaceuticals, 2012.

-

Development of labeled thymidine analogs for imaging tumor proliferation. Nuclear Medicine and Biology, 1990. (Comparison of FFUdR, FFaraU, and FTdR stability).

-

Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil (L-FMAU) in woodchucks. Antimicrobial Agents and Chemotherapy, 1997. (Comparative PK data for 2'-fluoro analogs).

-

[18F]Fluorothymidine (FLT) - Molecular Imaging and Contrast Agent Database (MICAD). NCBI Bookshelf, 2004-2013. (Standard reference for the 3'-regioisomer for comparison).

Sources

Dissecting the Differential Specificity of Thymidine Kinase 1 and 2 for 3'-Deoxy-3'-Fluorothymidine (FLT)

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate measurement of cellular proliferation is a cornerstone of oncology research and clinical practice. The positron emission tomography (PET) tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) has emerged as a critical tool for non-invasively imaging proliferation, with its cellular uptake and retention being almost entirely dependent on the enzymatic activity of Thymidine Kinase 1 (TK1). Conversely, the mitochondrial isozyme, Thymidine Kinase 2 (TK2), displays a marked lack of affinity for FLT. This guide provides a detailed examination of the fundamental differences between TK1 and TK2 that dictate this critical substrate specificity. We will explore their distinct physiological roles, cellular and molecular regulation, kinetic properties, and the structural basis for their differential interaction with FLT. Furthermore, this guide furnishes detailed experimental protocols for researchers to differentiate and quantify the activities of these two essential enzymes, providing a robust framework for investigating cell proliferation and mitochondrial function.

Introduction: Two Kinases, Two Cellular Worlds

In human cells, the phosphorylation of thymidine—the first and rate-limiting step in the pyrimidine salvage pathway for DNA synthesis—is catalyzed by two distinct isozymes: the cytosolic Thymidine Kinase 1 (TK1) and the mitochondrial Thymidine Kinase 2 (TK2).[1][2] While both enzymes act on the same natural substrate, their cellular localization, regulation, and physiological roles are fundamentally different.

-

Thymidine Kinase 1 (TK1): The Proliferation Engine. TK1 is a cytosolic enzyme whose expression and activity are tightly linked to the cell cycle.[2][3][4] Its levels are very low in quiescent (G0) cells, begin to rise in the late G1 phase, and peak during the S phase to provide the necessary deoxythymidine triphosphate (dTTP) for nuclear DNA replication.[3][5][6] After mitosis, the enzyme is rapidly degraded.[7] This strict cell-cycle dependency makes TK1 an exceptional biomarker for cellular proliferation, and its upregulation is a hallmark of many cancers.[8][9][10]

-

Thymidine Kinase 2 (TK2): The Mitochondrial Guardian. In contrast, TK2 resides within the mitochondrial matrix and its expression is constitutive, meaning it is not dependent on the cell cycle.[1][5][11] Its primary function is to provide the dTTP pool required for the replication and repair of mitochondrial DNA (mtDNA).[11][12] This role is vital, especially in non-proliferating, terminally differentiated cells like neurons and muscle cells, where TK2 is the dominant thymidine kinase.[1][13]

This stark divergence in function and regulation is the basis for the clinical utility of FLT. FLT is a thymidine analog designed to hijack the salvage pathway. Its phosphorylation by TK1 leads to intracellular trapping, allowing for the visualization of proliferating tissues.[13][14][15] The utility of [¹⁸F]FLT as a specific proliferation marker hinges entirely on the fact that it is an excellent substrate for TK1 but a remarkably poor one for TK2.[16][17] Understanding this specificity is paramount for interpreting PET imaging data and for designing novel nucleoside analogs for therapeutic or diagnostic purposes.

Table 1: Core Distinctions Between Human Thymidine Kinase 1 and 2

| Feature | Thymidine Kinase 1 (TK1) | Thymidine Kinase 2 (TK2) |

| Cellular Localization | Cytosol[3][4] | Mitochondria[5][11] |

| Cell Cycle Regulation | Strictly regulated; peaks in S-phase[3][6] | Constitutively expressed; cell cycle-independent[1][5] |

| Primary Function | Provides dTTP for nuclear DNA synthesis in proliferating cells[3][18] | Provides dTTP for mitochondrial DNA (mtDNA) synthesis and repair[11][12] |

| Physiological Role | Essential for rapid cell division and growth[8][18] | Crucial for mtDNA maintenance, especially in postmitotic cells[1][11] |

| Quaternary Structure | Homotetramer[6] | Homodimer[19] |

| Gene Location | Chromosome 17 (17q25.3)[3] | Chromosome 16 (16q21)[3] |

The Molecular Basis of FLT Specificity: A Tale of Two Active Sites

The key to the differential phosphorylation of FLT lies in the structural and kinetic properties of the TK1 and TK2 active sites. The substitution of the 3'-hydroxyl group on the deoxyribose ring with a fluorine atom is a subtle modification, but one with profound consequences for enzyme-substrate interaction.

Kinetic Disparity

Kinetic analysis reveals that TK1 efficiently phosphorylates FLT, whereas TK2 does so with extreme inefficiency. TK1 has a Michaelis constant (Km) for FLT that is only about four times higher than for its natural substrate, thymidine, indicating a strong binding affinity.[16]

In stark contrast, early studies reported that FLT is not a substrate for TK2 at all, but rather acts as a competitive inhibitor.[16] More recent, detailed kinetic analyses have shown that TK2 can phosphorylate FLT, but with an efficiency that is only 2-3% of that for thymidine.[20][21] This exceedingly low efficiency renders its contribution to FLT phosphorylation in a cellular context negligible, especially in proliferating cells where TK1 activity is orders of magnitude higher.[1]

Table 2: Comparative Kinetic Parameters for Thymidine and FLT Phosphorylation

| Enzyme | Substrate | Km (μM) | Relative Vmax/Efficiency | Citation(s) |

| Human TK1 | Thymidine (dThd) | 0.5 | 100% (Reference) | [16] |

| FLT | 2.1 | Efficient Substrate | [16] | |

| Human TK2 | Thymidine (dThd) | ~19 | 100% (Reference) | [20] |

| FLT | 6.5 | ~3% of dThd | [20][21] | |

| FLT | Not a substrate (Ki = 10 µM) | N/A | [16] |

Note: The discrepancy in the literature regarding FLT as a substrate versus an inhibitor for TK2 highlights its extremely poor interaction with the enzyme.

Structural Rationale

While the precise three-dimensional structure of TK2 has been challenging to solve, comparisons with other deoxynucleoside kinases and mutational analyses provide significant insight.[1] TK1 and TK2 share very little sequence homology and have fundamentally different structural folds.[1][6] TK1 possesses a unique zinc-binding domain that is critical for interacting with the pyrimidine base.[6]

The active site of TK2 is understood to be much less tolerant of modifications to the deoxyribose sugar moiety compared to TK1.[16] The presence of the electronegative fluorine atom at the 3' position in FLT, where a hydroxyl group normally resides, likely creates steric and electronic hindrances within the TK2 active site, preventing the optimal positioning required for phosphoryl transfer from ATP. TK1's active site is evidently more accommodating to this 3'-modification, allowing it to bind and phosphorylate FLT efficiently.[22]

Visualizing the FLT Metabolic Pathway

The differential handling of FLT by TK1 and TK2 is central to its application in PET imaging. The following diagram illustrates the distinct fates of FLT within a proliferating cell.

Figure 1: Cellular metabolism of FLT. FLT enters the cell and is readily phosphorylated by cytosolic TK1 in proliferating cells, leading to intracellular trapping. Mitochondrial TK2 has a very low affinity for FLT, preventing its accumulation in the mitochondria.

Experimental Guide: Differentiating TK1 and TK2 Activity

Distinguishing between TK1 and TK2 activity is essential for studies of cell proliferation, mitochondrial disease, and the effects of nucleoside analog drugs. The following protocol outlines a robust method based on differential centrifugation and selective substrates.

Principle

This protocol leverages two key differences: (1) their distinct subcellular localizations, which allows for their separation into cytosolic (TK1) and mitochondrial (TK2) fractions, and (2) their differential substrate specificities, which can be exploited for selective activity assays.[23]

Experimental Workflow Diagram

Figure 2: Workflow for the separation and selective assay of TK1 and TK2 activities from biological samples.

Step-by-Step Protocol

A. Preparation of Cytosolic and Mitochondrial Fractions

-

Homogenization: Harvest cells or mince fresh tissue and suspend in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA). Homogenize using a Dounce homogenizer with a loose-fitting pestle until ~80-90% cell lysis is achieved (monitor with Trypan Blue).

-

Nuclear Pellet Removal: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C. Carefully collect the supernatant (S1), which contains cytoplasm and mitochondria. Discard the pellet (P1).

-

Mitochondrial Pelleting: Centrifuge the S1 supernatant at 10,000 x g for 20 minutes at 4°C.

-

Fraction Collection:

-

The resulting supernatant (S2) is the cytosolic fraction , containing TK1. Store on ice.

-

The pellet (P2) contains the crude mitochondrial fraction .

-

-

Mitochondrial Wash: Resuspend the P2 pellet gently in fresh, ice-cold isolation buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C to wash.

-

Mitochondrial Lysis: Resuspend the final mitochondrial pellet in a suitable lysis buffer (e.g., buffer containing 0.5% Triton X-100) and incubate on ice for 30 minutes, or lyse via sonication. This is the mitochondrial extract , containing TK2.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial extracts using a standard method (e.g., Bradford or BCA assay).

B. Kinase Activity Assay (Radiochemical Method)

-

Reaction Mixture: Prepare a master mix for the kinase reaction. A typical reaction (50 µL total volume) includes:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

5 mM ATP

-

10 mM DTT

-

2-10 µM [³H]-labeled substrate ([³H]Thymidine for total activity; [³H]AZT for TK1; [³H]AraT for TK2)[23]

-

20-50 µg of protein extract (cytosolic or mitochondrial)

-

-

Initiate Reaction: Add the protein extract to the reaction mixture to start the reaction.

-

Incubation: Incubate at 37°C for 15-60 minutes (ensure the reaction is in the linear range).

-

Stop Reaction: Stop the reaction by spotting 40 µL of the mixture onto DE-81 ion-exchange filter paper discs.

-

Washing: Wash the discs three times for 10 minutes each in 1 mM ammonium formate to remove the unphosphorylated [³H]-substrate. Follow with a final wash in ethanol.

-

Quantification: Dry the filter discs and place them in scintillation vials with a suitable scintillant. Measure the radioactivity using a liquid scintillation counter. The retained radioactivity corresponds to the [³H]-monophosphate product.

-

Calculation: Calculate the specific activity as pmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The profound difference in specificity for FLT between TK1 and TK2 is a clear example of how isozymes can be functionally specialized for distinct cellular compartments and physiological processes. The high fidelity of TK1 for FLT underpins the success of [¹⁸F]FLT-PET as a specific biomarker of cell proliferation, a tool that has become invaluable for diagnosing malignant disease and monitoring therapeutic response.[24][25][26] The resistance of TK2 to phosphorylating FLT is equally important, ensuring that the tracer does not significantly report on mitochondrial activity or cause undue mitochondrial toxicity.

For researchers and drug development professionals, this differential specificity provides a clear paradigm. It underscores the importance of considering subcellular localization and isozyme-specific kinetics when designing nucleoside analogs. Future work may focus on developing novel PET tracers that are selectively phosphorylated by TK2, which could provide a non-invasive method for imaging mitochondrial dysfunction in diseases such as myopathies and neurodegenerative disorders.[11][12] A thorough understanding of the principles outlined in this guide is the foundation upon which such future innovations will be built.

References

-

DiviTum® TKa. (2020, November 27). What is Thymidine kinase 1? Biovica. [Link]

-

Munch-Petersen, B., Cloos, L., Tyrsted, G., & Eriksson, S. (1991). Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides. Journal of Biological Chemistry, 266(14), 9032-9038. [Link]

-

DiviTum® TKa. (2023, November 30). Thymidine kinase 1 in breast cancer monitoring. Biovica. [Link]

-

Tang, N., Liu, T., He, Y., Yi, J., Tan, Z., & Li, Z. (2024). Pan-cancer analysis reveals that TK1 promotes tumor progression by mediating cell proliferation and Th2 cell polarization. Cancer Cell International, 24(1), 351. [Link]

-

Ma'ayan Lab. TK2 Gene. Computational Systems Biology. [Link]

-

Van Rompay, A. R., Johansson, M., & Karlsson, A. (2008). Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2). Current Pharmaceutical Design, 14(18), 1796-1806. [Link]

-

ResearchGate. (n.d.). Mechanisms of cellular [18F]FLT retention. Similar to thymidine in...[Link]

-

Bitter, H. E., & Richardson, M. E. (2019). TK1 in Cancer Progression: elucidating its influence on cellular invasion and survival. [Link]

-

Jagarlamudi, K. K., & Black, M. (2020). Thymidine kinase 1 through the ages: a comprehensive review. Cell & Bioscience, 10, 140. [Link]

-

MedlinePlus. (2013, September 1). TK2 gene. [Link]

-

Wikipedia. (n.d.). Thymidine kinase. [Link]

-

Miran, S., & Richardson, M. (2021, December 8). Thymidine Kinase 1: Making Its Mark In Immunotherapy. The University of North Carolina at Pembroke. [Link]

-

Wang, L., Saada, A., & Eriksson, S. (2000). Cloning and characterization of full-length mouse thymidine kinase 2: the N-terminal sequence directs import of the precursor protein into mitochondria. Biochemical Journal, 351(Pt 2), 497–503. [Link]

-

Wikipedia. (n.d.). Thymidine kinase in clinical chemistry. [Link]

-

National Center for Biotechnology Information. (2004, October 1). 3'-Deoxy-3'-[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Turku PET Centre. (2018, August 11). Analysis of [18F]FLT PET data. [Link]

-

ResearchGate. (n.d.). Uptake mechanism of thymidine and [18F]FLT. After uptake, [18F]FLT...[Link]

-

Wang, L., Saada, A., & Eriksson, S. (2000). Cloning and characterization of full-length mouse thymidine kinase 2: the N-terminal sequence directs import of the precursor protein into mitochondria. Biochemical Journal, 351(2), 497-503. [Link]

-

Welin, M., Lehtio, L., & Johansson, N. G. (2004). Structures of thymidine kinase 1 of human and mycoplasmic origin. Proceedings of the National Academy of Sciences of the United States of America, 101(52), 17970–17975. [Link]

-

Sala, E., Keng, C. T., & Loo, S. (2014). Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention. PLoS ONE, 9(7), e101654. [Link]

-

Chen, Y. L., Chang, Z. F., & Chen, Y. C. (2010). Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage. Journal of Biological Chemistry, 285(36), 27327–27335. [Link]

-

Köhler, J. J., & Eriksson, S. (2006). The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs. Antimicrobial Agents and Chemotherapy, 50(10), 3296–3302. [Link]

-

ResearchGate. (2025, August 6). (PDF) Biochemistry and Biology of 2'-Fluoro-2'-Deoxythymidine (FT), A Putative Highly Selective Substrate for Thymidine Kinase Type 2 (TK2). [Link]

-

Garone, C., & Taylor, R. W. (2022). Case Report: Thymidine Kinase 2 (TK2) Deficiency: A Novel Mutation Associated With Childhood-Onset Mitochondrial Myopathy and Atypical Progression. Frontiers in Neurology, 13, 834449. [Link]

-

Akman, H. O., & DiMauro, S. (2014). Onset and organ specificity of Tk2 deficiency depends on Tk1 down-regulation and transcriptional compensation. Human Molecular Genetics, 23(20), 5365–5372. [Link]

-

Shields, A. F. (2015). Applications of PET Imaging With the Proliferation Marker [18F]-FLT. Current pharmaceutical design, 21(22), 3101–3113. [Link]

-

Shields, A. F. (2015). Applications of PET imaging with the proliferation marker [18F]-FLT. Current Pharmaceutical Design, 21(22), 3101-3113. [Link]

-

Wilson, J. R., & Aboagye, E. O. (2016). 18F-FLT PET, a Noninvasive Pharmacodynamic Biomarker of Tumor Cell Proliferation, Detected Differential Response to Various Cyclin-Dependent Kinase (CDK) Inhibitors. Cancer Research, 76(21), 6334–6344. [Link]

-

Skog, S., & Tribukait, B. (1998). X‐irradiation effects on thymidine kinase (TK): I. TK1 and 2 in normal and malignant cells. International Journal of Radiation Biology, 74(1), 61-69. [Link]

-

Miyake, K., & Shinomiya, M. (2012). Evaluation of 3'-deoxy-3'-[18F]-fluorothymidine (18F-FLT) kinetics correlated with thymidine kinase-1 expression and cell proliferation in newly diagnosed gliomas. Annals of Nuclear Medicine, 26(9), 723–731. [Link]

-

Wikipedia. (n.d.). Thymidine kinase 1. [Link]

-

Munch-Petersen, B., Tyrsted, G., & Cloos, L. (1991). Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs. Biochemical and Biophysical Research Communications, 176(2), 586-92. [Link]

-

McKinley, E. T., & Smith, G. T. (2011). Tumor 3'-deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) uptake by PET correlates with thymidine kinase 1 expression. Journal of Nuclear Medicine, 52(7), 1033-1038. [Link]

-

Sharif, H., & Vapniarsky, N. (2021). Feline thymidine kinase 1: molecular characterization and evaluation of its serum form as a diagnostic biomarker. PeerJ, 9, e12165. [Link]

-

Paul, A. K., & Arul, V. (2003). Kinetic parameters of Thymidine kinase and DNA synthesis during liver regeneration: role of thyroid hormones. Journal of Biosciences, 28(3), 341-5. [Link]

-

Köhler, J. J., & Eriksson, S. (2006). The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs. Antimicrobial Agents and Chemotherapy, 50(10), 3296-3302. [Link]

-

ResearchGate. (n.d.). Different TK1 activity and TK1 protein based assays. [Link]

-

ResearchGate. (n.d.). TK1 expression correlates with [¹⁸F]FLT PET uptake in vivo. A,...[Link]

-

Munch-Petersen, B., & Tyrsted, G. (1992). Selective assays for thymidine kinase 1 and 2 and deoxycytidine kinase and their activities in extracts from human cells and tissues. Molecular and Cellular Biochemistry, 116(1-2), 123-9. [Link]

-

Garcia-Diaz, B., & Eriksson, S. (2021). Mutational analyses of human thymidine kinase 2 reveal key residues in ATP-Mg 2+ binding and catalysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216–2224. [Link]

-

Martí, R., & Hirano, M. (2022). Pathological Features in Paediatric Patients with TK2 Deficiency. Journal of Clinical Medicine, 11(19), 5565. [Link]

Sources

- 1. farmamol.web.uah.es [farmamol.web.uah.es]

- 2. Thymidine Kinase 1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 5. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 6. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]